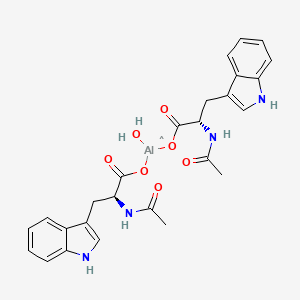
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium typically involves the reaction of N-acetyl-L-tryptophan with an aluminium source under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium oxides, while substitution reactions can result in the formation of new coordination complexes .
Wissenschaftliche Forschungsanwendungen
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-tryptophan: A related compound known for its radioprotective properties.
Aluminium acetylacetonate: Another aluminium complex with different coordination chemistry and applications.
Uniqueness
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium is unique due to its specific coordination environment and the presence of N-acetyl-L-tryptophan ligands. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
94277-56-2 |
|---|---|
Molekularformel |
C26H28AlN4O7 |
Molekulargewicht |
535.5 g/mol |
InChI |
InChI=1S/2C13H14N2O3.Al.H2O/c2*1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;;/h2*2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);;1H2/q;;+2;/p-2/t2*12-;;/m00../s1 |
InChI-Schlüssel |
YRHNXISCZRFHRR-XOCLESOZSA-L |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O[Al]OC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.O |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O[Al]OC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


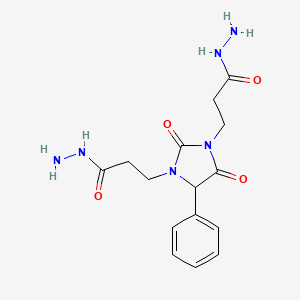
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
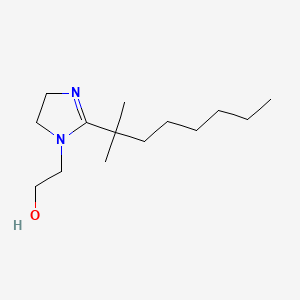
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
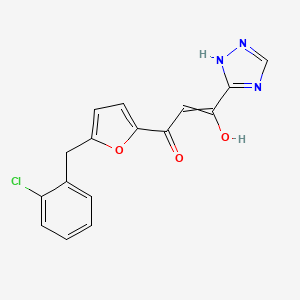
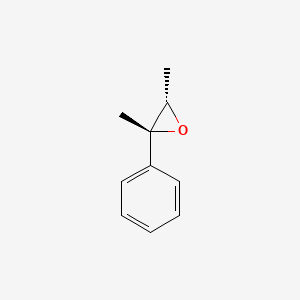
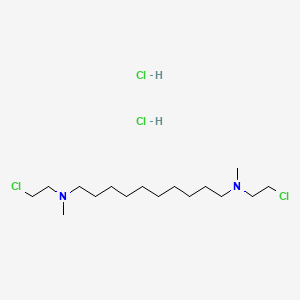
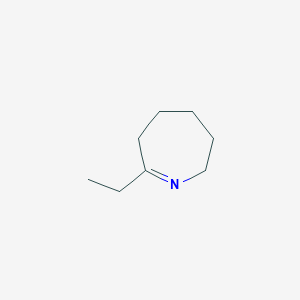
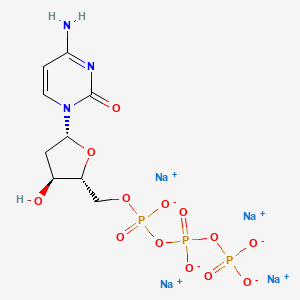
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
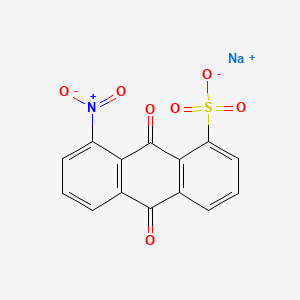

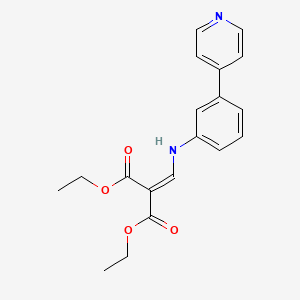
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
